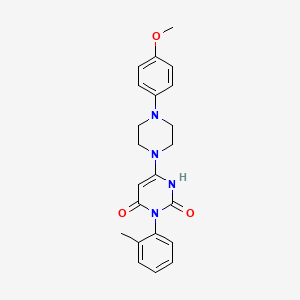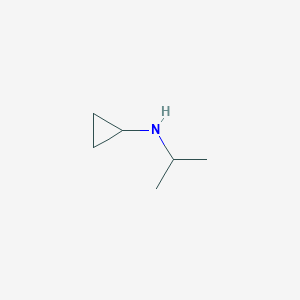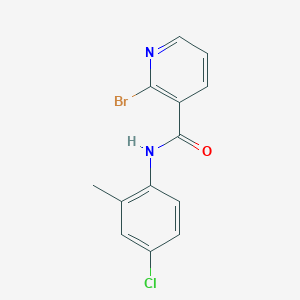![molecular formula C22H16N2O3S B2802339 (Z)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile CAS No. 709003-88-3](/img/structure/B2802339.png)
(Z)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, also known as BTF, is a novel small molecule that has gained attention in recent years due to its potential applications in scientific research. BTF is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied in different contexts.
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activities
A notable study describes the synthesis of acrylonitriles substituted with triazoles or benzimidazoles and various substituted furan, thiophene, or phenyl rings. These compounds were evaluated for their cytotoxic potency against human cancer cell lines. The research highlighted structure-activity relationships, indicating sensitivity to substituents at certain positions and revealing compounds that were significantly more potent than standard treatments such as cisplatin and etoposide. The study suggests that these acrylonitriles could induce cell death through apoptosis, indicating their potential as cancer therapeutics (Sączewski et al., 2004).
Crystal Structures and Properties
Research on the crystal structure of related compounds showed that the double bond of the acrylonitrile group possesses Z geometry, affecting the molecular packing and interactions within the crystal lattice. This study provides insights into the molecular design of materials with specific optical or electronic properties (Penthala et al., 2012).
Electrochromic and Polymer Applications
Another investigation focused on thiazolo[5,4-d]thiazole containing donor–acceptor type alternating copolymers, exploring their electrochemical and electrochromic properties. The study showed the potential of these materials for applications in electrochromic devices, highlighting the influence of thiophene and furan moieties on optical properties (Akpinar et al., 2013).
Anticancer Properties of Derivatives
Further research synthesized derivatives of the (Z)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, showing moderate anticancer activity against specific breast cancer cell lines. This work contributes to understanding the structure-activity relationship in designing new anticancer agents (Matiichuk et al., 2022).
Design of Antitumor Agents
Another study involved the design of antitumor agents using 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde derivatives. This research identified lead compounds with superior activity compared to reference drugs, offering a promising avenue for the development of novel antitumor medications (Matiichuk et al., 2020).
Propriétés
IUPAC Name |
(Z)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-25-18-9-7-14(12-20(18)26-2)15(13-23)11-16-8-10-19(27-16)22-24-17-5-3-4-6-21(17)28-22/h3-12H,1-2H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAWBKDDSICPSZ-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=C(O2)C3=NC4=CC=CC=C4S3)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC=C(O2)C3=NC4=CC=CC=C4S3)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2802257.png)


![4-((6-bromo-2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2802264.png)








![3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2802279.png)